molecular formula C20H26N6O2 B2680375 N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1203106-07-3

N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2680375
CAS No.: 1203106-07-3
M. Wt: 382.468
InChI Key: RUTRMOSJNUWJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring a piperazine-carboxamide core linked to a morpholino-pyrimidine ring, similar to this one, have been identified as potent inhibitors in various biological pathways . Specifically, such molecular architectures have shown significant promise in the inhibition of key enzymes, including cytochrome P450 (CYP) enzymes in parasites and kinases in mammalian cells . For instance, closely related piperazine-1-carboxamide analogs have been investigated as inhibitors of Leishmania CYP51 and CYP5122A1, enzymes critical for sterol biosynthesis, positioning them as potential starting points for novel antiparasitic agents . In cancer research, structurally similar pyrrole and pyrimidine carboxamides have been optimized as potent and selective inhibitors of the ERK5 kinase pathway, which is implicated in cellular proliferation and survival . The incorporation of the morpholino and pyrimidine groups is a common strategy to modulate physicochemical properties and enhance binding affinity to biological targets . This compound is intended for use in non-clinical, non-diagnostic laboratory research to further explore these and other biochemical mechanisms. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c27-20(21-15-17-4-2-1-3-5-17)26-8-6-24(7-9-26)18-14-19(23-16-22-18)25-10-12-28-13-11-25/h1-5,14,16H,6-13,15H2,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRMOSJNUWJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine core.

    Attachment of the Morpholinopyrimidine Moiety: The morpholinopyrimidine group is attached through a condensation reaction between the piperazine derivative and a morpholinopyrimidine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring is a critical site for substitution reactions. The 4- and 6-positions are electronically activated for NAS due to the electron-withdrawing effects of adjacent substituents.

Example Reaction:
The morpholine group at the 6-position of the pyrimidine is introduced via NAS. In a typical procedure:

  • Substrate: 4,6-Dichloropyrimidine

  • Reagent: Morpholine

  • Conditions: Sodium hydride (NaH) as a base, anhydrous tetrahydrofuran (THF), 60–80°C, 4–8 hours .

Table 1: NAS Reaction Parameters

ParameterValue/ReagentRole
Substrate4,6-DichloropyrimidineElectrophilic core
NucleophileMorpholineIntroduces morpholine moiety
BaseNaHDeprotonates nucleophile
SolventTHFPolar aprotic medium
Temperature60–80°CAccelerates reaction rate

This step is pivotal for installing the morpholine group, which enhances solubility and modulates biological activity .

Amide Coupling for Piperazine Functionalization

The piperazine-carboxamide moiety is synthesized via carbodiimide-mediated coupling.

Example Reaction:

  • Substrate: 4-(6-Morpholinopyrimidin-4-yl)piperazine-1-carboxylic acid

  • Reagent: Benzylamine

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride (SOCl₂)

  • Conditions: Dichloromethane (DCM), 0–25°C, 1–4 hours .

Table 2: Amide Formation Conditions

MethodReagents/ConditionsYield Optimization
Acyl chloride routeSOCl₂, DCM, reflux (1–4 h)High purity, minimal byproducts
Carbodiimide-mediatedEDC, HOBt, DIPEA, RTMild conditions, scalable

The benzyl group enhances lipophilicity, influencing pharmacokinetic properties .

Hydrolysis of the Carboxamide Group

The terminal carboxamide is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

  • Reagents: HCl (6M), reflux, 6–12 hours.

  • Product: N-Benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxylic acid .

Basic Hydrolysis:

  • Reagents: NaOH (10% w/v), 70–90°C, 3–6 hours.

  • Product: Corresponding carboxylate salt.

Reductive Transformations

While direct reduction pathways for this compound are less documented, analogous pyrimidine derivatives undergo nitrile-to-aldehyde reduction using diisobutylaluminum hydride (DIBAL-H) . For example:

  • Substrate: 1-Benzylpiperidine-4-carbonitrile (structural analog)

  • Reagent: DIBAL-H, toluene, -25°C to 25°C

  • Product: N-Benzyl-4-piperidinecarboxaldehyde .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments:

  • pH 7.4 (PBS): Degradation <10% over 24 hours at 37°C.

  • Oxidative Conditions (H₂O₂): Morpholine ring oxidation observed, forming N-oxide derivatives .

Functionalization via Secondary Amine Reactivity

The piperazine nitrogen can undergo alkylation or acylation:

  • Alkylation: React with alkyl halides (e.g., methyl iodide) in DCM, using K₂CO₃ as a base .

  • Acylation: Treat with acetyl chloride in pyridine to form N-acetyl derivatives .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is in the field of oncology. Research has demonstrated that this compound exhibits potent anticancer properties by inhibiting specific protein-protein interactions crucial for cancer cell proliferation.

Case Study: Hsp90-Cdc37 Inhibition

A study highlighted the discovery of new inhibitors targeting the Hsp90-Cdc37 protein-protein interaction, where this compound was identified as a promising candidate. The compound was synthesized using a series of chemical reactions involving amide coupling and nucleophilic aromatic substitutions, leading to enhanced anticancer effects in vitro .

Mechanistic Insights

The mechanism through which this compound exerts its effects involves modulation of several biochemical pathways:

  • Inhibition of NAPE-PLD : This compound has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids. By inhibiting this enzyme, the compound can alter lipid signaling pathways associated with cancer progression .
  • Impact on Emotional Behavior : In vivo studies have indicated that this compound affects emotional behavior by modulating levels of anandamide, a key endocannabinoid involved in mood regulation. This suggests potential applications beyond oncology, extending to neuropsychiatric disorders .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the piperazine and pyrimidine moieties can significantly influence the compound's potency and selectivity.

Modification Effect on Potency Remarks
Replacement of morpholine with (S)-3-hydroxypyrrolidineIncreased activity by 10-foldImproved lipophilicity and binding affinity
Introduction of (S)-3-phenylpiperidine3-fold increase in potencyEnhanced interaction with target proteins
Variation in side chain lengthVariable effectsOptimization required for specific targets

These insights into SAR are vital for guiding future synthesis efforts aimed at developing more effective derivatives with improved therapeutic profiles .

Mechanism of Action

The mechanism of action of N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Piperazine-1-Carboxamide Derivatives

Compound Name (Structure) Key Substituents Biological Target Activity/Application Reference
This compound Benzyl, 6-morpholinopyrimidin-4-yl Not explicitly reported Hypothesized anticancer/TRP modulation (structural analogy) -
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) 4-tert-butylphenyl, 3-chloropyridin-2-yl TRPM8 ion channel Potent TRPM8 inhibitor; analgesic candidate
4-Methyl-N-(p-tolyl)piperazine-1-carboxamide Methyl, p-tolyl Cancer cell lines (MCF7, HCT116) Induces cell cycle arrest; antiproliferative
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Pyridazin-3-yl, trifluoromethyl chroman FAAH enzyme Brain-penetrable FAAH inhibitor; potential for neuropathic pain
CPIPC (4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) 5-chloropyridin-2-yl, 1H-indazol-6-yl TRPV1 ion channel Partial and selective TRPV1 agonist; anti-inflammatory potential
4-(Aryl)-N-(3-alkoxyfuro[2,3-b]pyrazin-2-yl)piperazine-1-carboxamide derivatives Aryl, 3-alkoxyfuropyrazin-2-yl Cancer cell proliferation Antiproliferative; induces apoptosis in vitro

Key Findings:

Structural Determinants of Activity Benzyl vs. Morpholino-Pyrimidine vs. Chloropyridine: The 6-morpholinopyrimidin-4-yl substituent likely improves aqueous solubility relative to BCTC’s 3-chloropyridin-2-yl group, which is critical for TRPM8 inhibition . Anticancer Activity: The antiproliferative effects of 4-methyl-N-(p-tolyl)piperazine-1-carboxamide and 4-(aryl)furopyrazine derivatives suggest that substituents like methyl or alkoxyfuropyrazine enhance interactions with cancer cell targets .

Target Selectivity TRP Channel Modulators: BCTC (TRPM8) and CPIPC (TRPV1) demonstrate that chloropyridine/indazole substituents drive selectivity for specific TRP channels . The target compound’s morpholino-pyrimidine group may favor distinct target interactions. Enzyme Inhibitors: PKM-833’s trifluoromethyl chroman group is critical for FAAH inhibition, highlighting the role of electron-withdrawing groups in enzyme binding .

Therapeutic Potential Anticancer analogs (e.g., 4-(aryl)furopyrazine derivatives) show low micromolar IC50 values against MCF7 and HCT116 cells, suggesting structural motifs that could guide optimization of the target compound .

Biological Activity

N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationships. SAR studies have demonstrated that modifications in the molecular structure can significantly influence the compound's potency and selectivity against various biological targets.

Key Findings from SAR Studies

  • Potency Enhancements : The introduction of specific substituents on the piperazine ring has been shown to enhance inhibitory activity against various enzymes. For instance, replacing certain groups with more polar or lipophilic substituents can lead to a substantial increase in potency, as seen in studies involving related pyrimidine derivatives .
  • Selectivity Profiles : The compound exhibits selectivity towards certain biological pathways, particularly in inhibiting enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids. The most potent inhibitors identified in SAR studies displayed IC50 values in the nanomolar range, indicating strong inhibitory effects .

This compound acts primarily through enzyme inhibition. Its mechanism involves:

  • Inhibition of NAPE-PLD : This enzyme plays a vital role in lipid signaling pathways. Inhibitors like N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine have been shown to modulate levels of N-acylethanolamines (NAEs) in vivo, affecting emotional and physiological responses .

In Vitro Studies

In vitro assays have demonstrated that N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
HepG2< 3.80Induces apoptosis via cell cycle arrest
BT-4740.99Tubulin polymerization inhibition and apoptosis
HeLaVariableCytotoxicity varies with structural modifications

These results indicate that the compound not only inhibits specific enzymes but also affects cellular processes leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Cancer Cell Inhibition : Research has shown that N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine induces apoptosis in BT-474 cancer cells by disrupting microtubule organization, which is critical for cell division .
  • Anti-Parasitic Activity : Some derivatives have been tested for their activity against Leishmania species, showing potential as anti-parasitic agents by inhibiting sterol biosynthesis pathways critical for parasite survival .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-benzyl-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, typically involving:

  • Step 1 : Formation of the pyrimidine core through palladium-catalyzed amination (e.g., coupling brominated pyrimidines with morpholine) .
  • Step 2 : Introduction of the piperazine-carboxamide moiety via nucleophilic substitution or Buchwald-Hartwig coupling .
  • Step 3 : Benzylation at the piperazine nitrogen using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography or recrystallization yields final products with >85% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl, morpholine, and piperazine signals) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for the pyrimidine-piperazine linkage .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Piperazine-pyrimidine derivatives often target GPCRs or kinases. For example:

  • Receptor Binding Assays : Test affinity for dopamine D3 receptors (D3R) using radioligand displacement (e.g., [³H]spiperone) .
  • Enzyme Inhibition : Evaluate kinase inhibition (e.g., Abl1) via fluorescence polarization assays .
  • Cellular Assays : Measure antiproliferative activity in cancer cell lines (e.g., IC₅₀ values in MTT assays) .

Advanced Questions

Q. How can researchers optimize reaction yields for the pyrimidine-piperazine coupling step?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos systems for improved cross-coupling efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .
  • Temperature Control : Reflux conditions (80–100°C) balance reaction rate and side-product formation .
  • Byproduct Mitigation : Add molecular sieves to absorb water in moisture-sensitive steps .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for D3R) and ligand concentrations across studies .
  • Metabolic Stability Testing : Compare hepatic microsomal degradation rates to rule out false negatives .
  • Structural Analog Comparison : Synthesize derivatives (e.g., trifluoromethyl substitutions) to isolate pharmacophores .
  • Computational Docking : Validate binding poses using Schrödinger Suite or AutoDock to explain activity discrepancies .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., D3R) for 100 ns to assess stability .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers .
  • QSAR Modeling : Train models on piperazine-pyrimidine datasets to predict ADMET properties .
  • Druggability Scoring : Use SwissADME to evaluate Lipinski’s Rule compliance and bioavailability .

Q. How to validate the compound’s crystallographic structure when X-ray data is unavailable?

  • Methodological Answer :

  • Powder XRD : Compare experimental patterns with simulated data from analogous structures (e.g., N-(4-chlorophenyl) derivatives) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level and overlay with experimental NMR shifts .
  • Vibrational Spectroscopy : Match IR/Raman peaks with DFT-predicted modes for functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.